molecular formula C15H11BrN4O4 B3863519 N-(3-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide

N-(3-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide

Cat. No.: B3863519
M. Wt: 391.18 g/mol
InChI Key: AAZYKJRXWSYGKF-RQZCQDPDSA-N
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Description

N-(3-bromophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide is an organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group. The compound features a bromophenyl group and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide typically involves the reaction of 3-bromoaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine intermediate, which is then reacted with oxalyl chloride to yield the final oxamide product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an organic solvent.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide
  • N-(3-fluorophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide
  • N-(3-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide

Uniqueness

N-(3-bromophenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can affect the compound’s physical and chemical properties.

Properties

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O4/c16-11-2-1-3-12(8-11)18-14(21)15(22)19-17-9-10-4-6-13(7-5-10)20(23)24/h1-9H,(H,18,21)(H,19,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZYKJRXWSYGKF-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide
Reactant of Route 2
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N-(3-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide

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